molecular formula C12H11NO3 B8393464 1-Methoxy-5-methylisoquinolin-4-carboxylic acid

1-Methoxy-5-methylisoquinolin-4-carboxylic acid

Cat. No. B8393464
M. Wt: 217.22 g/mol
InChI Key: BHJFHAZTKHYDPF-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

To a stirred solution of 1-methoxy-5-methylisoquinolin-4-carbaldehyde (Intermediate-7) (2 g, 10 mmol) in ACN—H2O (120 mL, 1:1) was added, NaClO2 (5.4 g, 59.7 mmol), NaH2PO4 (5.5 g, 40 mmol) and the mixture was stirred at RT overnight. It was then extracted with EtOAc (3×150 mL), dried over Na2SO4, filtered and concentrated to give the desired acid derivative (1.2 g, 56%).
Name
1-methoxy-5-methylisoquinolin-4-carbaldehyde
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
5.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[C:8]([CH3:13])[CH:9]=[CH:10][CH:11]=2)[C:6]([CH:14]=[O:15])=[CH:5][N:4]=1.[O-:16]Cl=O.[Na+]>C(#N)C.O>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[C:8]([CH3:13])[CH:9]=[CH:10][CH:11]=2)[C:6]([C:14]([OH:16])=[O:15])=[CH:5][N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
1-methoxy-5-methylisoquinolin-4-carbaldehyde
Quantity
2 g
Type
reactant
Smiles
COC1=NC=C(C2=C(C=CC=C12)C)C=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N.O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
NaH2PO4
Quantity
5.5 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was then extracted with EtOAc (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C2=C(C=CC=C12)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.